Cas no 388103-29-5 (3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one)

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one is a quinazolinone derivative with a chlorophenyl substituent, offering potential utility in medicinal chemistry and pharmaceutical research. Its structural features, including the amino group at the 3-position and the 3-chlorophenyl moiety at the 2-position, make it a versatile intermediate for synthesizing biologically active compounds. The quinazolin-4(3H)-one core is known for its relevance in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure allows for precise modifications, enabling researchers to explore structure-activity relationships in targeted therapeutic applications.
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one structure
388103-29-5 structure
Product name:3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
CAS No:388103-29-5
MF:C14H10ClN3O
Molecular Weight:271.701701641083
CID:4937173
PubChem ID:363480

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one 化学的及び物理的性質

名前と識別子

    • NSC628404
    • 3-Amino-2-(3-chlorophenyl)-4(3H)-quinazolinone
    • 3-AMINO-2-(3-CHLOROPHENYL)QUINAZOLIN-4(3H)-ONE
    • 3-amino-2-(3-chlorophenyl)quinazolin-4-one
    • Oprea1_355390
    • BBL035971
    • STL481293
    • NCI60_009141
    • 3-amino-2-(3-chlorophenyl)-3,4-dihydroquinazolin-4-one
    • 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
    • インチ: 1S/C14H10ClN3O/c15-10-5-3-4-9(8-10)13-17-12-7-2-1-6-11(12)14(19)18(13)16/h1-8H,16H2
    • InChIKey: XVICHDPWQXYHQJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=NC2C=CC=CC=2C(N1N)=O

計算された属性

  • 精确分子量: 271.0512396g/mol
  • 同位素质量: 271.0512396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 1
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 58.7

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM214186-1g
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
388103-29-5 97%
1g
$425 2021-08-04
Chemenu
CM214186-1g
3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one
388103-29-5 97%
1g
$501 2022-12-31
Alichem
A019124465-1g
3-Amino-2-(3-chlorophenyl)quinazolin-4(3h)-one
388103-29-5 97%
1g
$464.10 2023-09-02
Alichem
A019124465-250mg
3-Amino-2-(3-chlorophenyl)quinazolin-4(3h)-one
388103-29-5 97%
250mg
$189.28 2023-09-02

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one 関連文献

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-oneに関する追加情報

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one (CAS No 388103-29-5): A Comprehensive Overview

Introduction to 3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one

3-Amino-2-(3-chlorophenyl)quinazolin-4(3H)-one, a compound with the CAS registry number CAS No 388103-29-5, is a fascinating molecule belonging to the class of quinazoline derivatives. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their unique structural properties and potential applications. This specific compound, with its chlorine-substituted phenyl group and amino functionality, exhibits a range of interesting chemical and biological properties that make it a subject of ongoing research.

Structural Features and Synthesis

The molecular structure of CAS No 388103-29-5 is characterized by a quinazoline core, which consists of a bicyclic system with two nitrogen atoms. The substitution pattern includes an amino group at position 3 and a chlorophenyl group at position 2, which introduces electronic and steric effects that influence the compound's reactivity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available starting materials such as o-amino phenols or related compounds.

Recent advancements in synthetic methodologies have enabled the efficient construction of quinazoline derivatives like CAS No 388103-29-5. Researchers have explored various strategies, including microwave-assisted synthesis, catalytic coupling reactions, and green chemistry approaches, to optimize the production process. These methods not only enhance yield and purity but also reduce environmental impact, aligning with current trends in sustainable chemistry.

Biological Activity and Applications

The biological activity of CAS No 388103-29-5 has been extensively studied, particularly in the context of its potential as a drug candidate. Quinazoline derivatives are known for their diverse pharmacological effects, including antitumor activity, anti-inflammatory properties, and antimicrobial effects. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an antitumor agent.

Moreover, the presence of the chlorine atom in the phenyl group enhances the compound's lipophilicity, which may improve its bioavailability and pharmacokinetic profile. This makes it an attractive candidate for further preclinical studies aimed at developing novel therapeutic agents.

Recent research has also explored the use of CAS No 388103-29-5 in other therapeutic areas, such as neurodegenerative diseases and cardiovascular disorders. Its ability to modulate key cellular pathways and interact with specific protein targets highlights its versatility as a lead compound for drug discovery.

Chemical Properties and Stability

From a chemical standpoint, CAS No 388103-29-5 demonstrates stability under standard storage conditions, although it may degrade under harsh acidic or basic conditions. Its solubility in common organic solvents varies depending on the solvent's polarity, with higher solubility observed in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile.

The compound's UV-vis spectrum reveals strong absorption bands characteristic of conjugated aromatic systems, which can be useful for analytical purposes such as HPLC or spectrophotometric analysis. Additionally, its NMR spectra provide valuable information about its molecular structure, aiding in characterization and quality control.

Future Directions and Research Opportunities

The study of CAS No 388103-29-5 is still evolving, with numerous research opportunities remaining unexplored. Future work could focus on elucidating the exact mechanisms underlying its biological activities, identifying potential drug delivery systems to enhance its efficacy, and exploring its application in nanotechnology or materials science.

Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully harness the potential of this compound. By leveraging cutting-edge technologies such as artificial intelligence for drug design and high-throughput screening assays, researchers can accelerate the development of innovative therapies based on quinazoline derivatives like CAS No 388103-29-5.

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